molecular formula C25H22N4O2 B14387852 N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea CAS No. 88421-14-1

N'-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea

Cat. No.: B14387852
CAS No.: 88421-14-1
M. Wt: 410.5 g/mol
InChI Key: MFDKIONNQCLHDM-UHFFFAOYSA-N
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Description

N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea is a synthetic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea typically involves the condensation reaction of 2-(chloromethyl)-6-oxo-3-phenylpyridazine with N,N-diphenylurea in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as a partial agonist of the dopamine D2 receptor and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound acts as a partial agonist of the dopamine D2 receptor and a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. These interactions suggest that the compound may have advantages over traditional antipsychotics in terms of efficacy and side effect profile.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.

    Pyridazinone: A derivative of pyridazine with a carbonyl group in the ring.

    5-Chloro-6-Phenylpyridazin-3(2H)-one: A pyridazinone derivative with antifungal activity.

Uniqueness

N’-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N,N-diphenylurea is unique due to its specific structure and the presence of both pyridazine and urea moieties. This combination imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Properties

CAS No.

88421-14-1

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,1-diphenylurea

InChI

InChI=1S/C25H22N4O2/c30-24-17-16-23(20-10-4-1-5-11-20)27-28(24)19-18-26-25(31)29(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18-19H2,(H,26,31)

InChI Key

MFDKIONNQCLHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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